molecular formula C13H9NO5 B15158696 5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid

5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid

Cat. No.: B15158696
M. Wt: 259.21 g/mol
InChI Key: RJQYMBZVURNGFW-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid is a bifunctional aromatic compound featuring a pyridine core substituted with a carboxylic acid group at the 3-position and a phenoxy group bearing a para-carboxylic acid substituent at the 5-position. This structure confers unique electronic and steric properties, making it a versatile building block in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) . Its dual carboxylic acid groups enable robust coordination with metal ions, while the phenoxy spacer provides structural flexibility.

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

5-(4-carboxyphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9NO5/c15-12(16)8-1-3-10(4-2-8)19-11-5-9(13(17)18)6-14-7-11/h1-7H,(H,15,16)(H,17,18)

InChI Key

RJQYMBZVURNGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CN=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(4-Carboxyphenoxy)nicotinic acid undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can participate in oxidation, reduction, and substitution reactions due to its functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyphenoxy group.

Major Products: The major products formed from these reactions are often coordination polymers with metals like cobalt, manganese, nickel, and zinc .

Scientific Research Applications

5-(4-Carboxyphenoxy)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenoxy)nicotinic acid primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis, sensing, and material science . The molecular targets and pathways involved depend on the specific metal ions and the structure of the resulting coordination polymers.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-3-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications
5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid -COOH (3), 4-Carboxyphenoxy (5) Not explicitly stated Not provided MOF synthesis, coordination chemistry
5-(4-Fluorophenyl)pyridine-3-carboxylic acid -COOH (3), 4-Fluorophenyl (5) 217.20 364064-17-5 Enhanced lipophilicity; synthesis intermediate
4-(Trifluoromethyl)-3-Pyridinecarboxylic acid -COOH (3), -CF₃ (4) Not provided TRC-T792065 Strong electron-withdrawing effects; pharmaceutical applications
5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic acid -COOH (3), 4-Ethylthiophenyl (5) Not provided 93468-89-4 Increased lipophilicity; sulfur-mediated reactivity
5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid -COOH (3), 4-Hydroxyphenyl (5) 215.21 EN300-736398 Hydrogen-bonding capacity; potential drug scaffold
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid -COOH (3), 4-Cl-3-MePh (5), -NH₂ (6) 274.70 878714-48-8 Zwitterionic behavior; bioactive molecule
5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid -COOH (3), 4-CF₃Ph (5) Not provided 885959-44-4 Enhanced metabolic stability; drug discovery

Key Observations:

Electronic Effects :

  • Fluorinated derivatives (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid) exhibit increased lipophilicity and metabolic stability compared to the parent compound .
  • Trifluoromethyl groups (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid) introduce strong electron-withdrawing effects, altering acidity and reactivity .

Amino-substituted derivatives (e.g., 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid) may form zwitterions, improving solubility and bioavailability .

Applications: MOFs: The parent compound and its isophthalic/terephthalic analogs (e.g., H3cphi, H3cpota) are used in MOFs due to their rigid, bifunctional structures .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data of Selected Compounds

Compound Name IR Absorptions (cm⁻¹) ¹H NMR Signals (δ, ppm) Reference
2-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)thieno[2,3-b]pyridine-3-carboxylic acid 3300 (υNH), 1691 (υC=O) 1.5 (CH₃), 4.2 (OCH₂), 5.5 (CH₂-C=O)
5-Aralkyl Pyrrolidine-3-carboxylic Acids 1700–1745 (υC=O) 3.8 (CH-COOH), aromatic protons 6.5–7.5
  • IR Spectroscopy: Carboxylic acid derivatives consistently show strong C=O stretches near 1700 cm⁻¹. Amino groups (e.g., in 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid) exhibit N-H stretches around 3300 cm⁻¹ .
  • ¹H NMR : Substituents like methoxy (-OCH₃) and alkyl chains produce distinct signals (e.g., δ 4.2 for OCH₂ in ester groups) .

Research and Industrial Relevance

  • MOF Design : The parent compound’s rigidity and dual -COOH groups make it ideal for constructing porous frameworks with applications in gas adsorption and catalysis .
  • Drug Development: Fluorinated and amino-substituted analogs are prioritized in medicinal chemistry for improved pharmacokinetics .

Biological Activity

5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with carboxyl groups, which are crucial for its biological activity. The presence of multiple carboxylic acid functionalities is often linked to enhanced solubility and reactivity, making these compounds suitable for various biological applications.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridine-3-carboxylic acid have been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidEscherichia coli16 µg/mL
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carboxylic acidCandida albicans8 µg/mL

The above table summarizes the antimicrobial efficacy of related compounds. The MIC values indicate that this compound exhibits moderate activity against Staphylococcus aureus, which is crucial given the rising prevalence of antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects on A549 Cells

In a study evaluating the effects of pyridine derivatives on A549 human lung adenocarcinoma cells, it was found that:

  • Compound A (a derivative) reduced cell viability by 64% at a concentration of 100 µM.
  • Compound B (with structural modifications) showed enhanced cytotoxicity, reducing viability to 58%.

These findings suggest that structural modifications can significantly impact the anticancer efficacy of pyridine-based compounds.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antimicrobial Action : The carboxylic acid groups may disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anticancer Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

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